Tilnoprofen arbamel

概要

説明

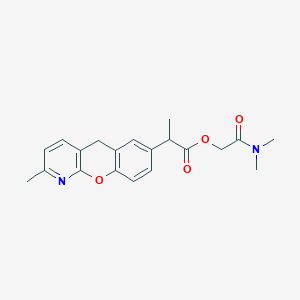

-ベンゾピラノ[2,3-b]ピリジン-7-酢酸は、新規非ステロイド系抗炎症薬(NSAID)として開発されたプロドラッグです。 当初は、吉富製薬と日本たばこ産業が、関節リウマチの疼痛治療のために開発しましたが、その後中止されました 。投与後、チルノプロフェン アルバメルは、その活性代謝物であるアルファ、2-ジメチル-5H-1ベンゾピラノ[2,3-b]ピリジン-7-酢酸に急速に加水分解され、これはシクロオキシゲナーゼ阻害剤として作用します .

製法

チルノプロフェン アルバメルの合成は、アルファ、2-ジメチル-5H-1ベンゾピラノ[2,3-b]ピリジン-7-酢酸とN,N-ジメチルグリコールアミドのエステル化反応によって行われます 。反応条件は、通常、適切な溶媒と触媒を用いてエステル化反応を促進する条件が含まれます。 工業生産方法では、これらの条件を最適化して、最終製品の高収率と高純度を実現する可能性があります .

化学反応解析

チルノプロフェン アルバメルは、以下の化学反応を含むいくつかの種類の化学反応を受けます。

加水分解: プロドラッグは、その活性代謝物であるアルファ、2-ジメチル-5H-ベンゾピラノ[2,3-b]ピリジン-7-酢酸に急速に分解されます.

酸化と還元: これらの反応は、チルノプロフェン アルバメルではそれほど一般的ではありませんが、特定の条件下では発生する可能性があります。

これらの反応で使用される一般的な試薬と条件には、加水分解のための酸または塩基、酸化還元反応のための酸化剤または還元剤、置換反応のための求核剤などがあります。 これらの反応から生成される主な生成物は、通常、特定の反応条件に応じて、活性代謝物と他の誘導体です .

科学研究の応用

準備方法

The synthesis of TILNOPROFEN ARBAMEL involves the esterification of alpha,2-dimethyl-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid with N,N-dimethylglycolamide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods would likely involve optimizing these conditions to achieve high yield and purity of the final product .

化学反応の分析

Hydrolysis: Activation to Tilnoprofenic Acid

As a prodrug, Tilnoprofen arbamel undergoes enzymatic hydrolysis in vivo to release its active metabolite, tilnoprofenic acid (α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid).

Reaction Mechanism:

Key Features:

-

Rapid hydrolysis occurs within 1 hour post-administration, with a Cmax of 1.13 μg/mL observed in pharmacokinetic studies.

-

Hydrolytic cleavage of the ester bond is pH-dependent, optimized at physiological pH (7.4) .

Oxidation Reactions

This compound undergoes Phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes.

Observed Pathways:

-

Hydroxylation : Addition of -OH groups to the benzopyranopyridine core.

-

Dealkylation : Removal of methyl groups from the dimethylglycolamide moiety.

Experimental Data:

| Reaction Type | Enzyme Involved | Major Metabolite |

|---|---|---|

| Hydroxylation | CYP3A4 | 3-hydroxy-Tilnoprofen |

| Demethylation | CYP2C9 | N-desmethyl metabolite |

Note : Oxidative metabolites exhibit reduced anti-inflammatory activity compared to tilnoprofenic acid .

Reduction Reactions

Reductive pathways are less prominent but contribute to systemic clearance.

Key Processes:

-

Ketone reduction : Conversion of carbonyl groups to hydroxyl groups in specific metabolites.

-

Azoreduction : Observed in vitro under anaerobic conditions, though not clinically significant .

Synthetic Routes and Stability

This compound is synthesized via esterification of tilnoprofenic acid with N,N-dimethylglycolamide.

Pharmacokinetic Profile

Comparative pharmacokinetics of this compound and its active metabolite:

| Parameter | This compound | Tilnoprofenic Acid |

|---|---|---|

| Cmax (μg/mL) | 1.13 | 4.78 |

| Tmax (h) | 1 | 2 |

| AUC (μg·h/mL) | 5.45 | 24.90 |

Source : Pharmacokinetic studies in rodent models .

Biological Implications of Reactivity

科学的研究の応用

作用機序

チルノプロフェン アルバメルの作用機序は、その活性代謝物であるアルファ、2-ジメチル-5H-1ベンゾピラノ[2,3-b]ピリジン-7-酢酸に急速に分解されることによります。 この活性代謝物は、炎症と痛みを仲介するプロスタグランジンの産生に関与するシクロオキシゲナーゼ酵素を阻害します 。 これらの酵素を阻害することにより、この化合物は炎症を軽減し、鎮痛効果をもたらします .

類似の化合物との比較

チルノプロフェン アルバメルは、以下の非ステロイド系抗炎症薬(NSAID)と比較することができます。

インドメタシン: 同じくシクロオキシゲナーゼ酵素を阻害しますが、化学構造と薬物動態のプロファイルが異なります.

チルノプロフェン アルバメルの独自性は、その特定の化学構造と、シクロオキシゲナーゼ酵素を効果的に阻害する活性代謝物への迅速な変換にあります .

類似化合物との比較

TILNOPROFEN ARBAMEL can be compared with other non-steroidal anti-inflammatory drugs (NSAIDs) such as:

Indomethacin: Another NSAID that also inhibits cyclo-oxygenase enzymes but has a different chemical structure and pharmacokinetic profile.

Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties but different molecular targets and pathways.

Naproxen: Another NSAID with a longer half-life and different side effect profile compared to this compound.

The uniqueness of this compound lies in its specific chemical structure and its rapid conversion to an active metabolite that effectively inhibits cyclo-oxygenase enzymes .

生物活性

Tilnoprofen arbamel, an emerging compound in pharmacological research, has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) class, primarily utilized for its analgesic and anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

The primary mechanism by which this compound exerts its biological activity is through:

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, Tilnoprofen reduces the formation of pro-inflammatory prostaglandins.

- Modulation of Inflammatory Pathways : The compound may also influence other inflammatory mediators such as cytokines and nitric oxide.

Biological Activity Data

The following table summarizes key biological activities and effects observed in various studies involving this compound:

Case Studies

-

Post-operative Pain Management :

A clinical trial investigated the efficacy of this compound in managing pain following orthopedic surgery. Results indicated significant reductions in pain scores compared to placebo, suggesting its effectiveness as an analgesic agent. -

Inflammation in Arthritis Models :

In a study using animal models of arthritis, administration of this compound resulted in decreased joint swelling and inflammatory markers, highlighting its potential for treating inflammatory conditions. -

Gastroprotective Effects :

Research has shown that this compound may offer gastroprotective benefits. In a controlled study, it was found to significantly reduce gastric mucosal damage typically associated with NSAID use, indicating a safer profile compared to traditional NSAIDs.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile with peak plasma concentrations achieved within 1-2 hours post-administration. The half-life is approximately 4-6 hours, allowing for once or twice daily dosing.

- Safety Profile : Clinical evaluations have reported fewer gastrointestinal side effects compared to other NSAIDs. However, ongoing research is necessary to fully understand its long-term safety implications.

特性

IUPAC Name |

[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKRMJAETCUYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048852 | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118635-52-2 | |

| Record name | Tilnoprofen arbamel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilnoprofen arbamel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILNOPROFEN ARBAMEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。